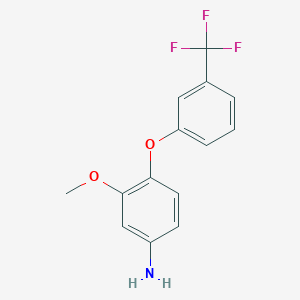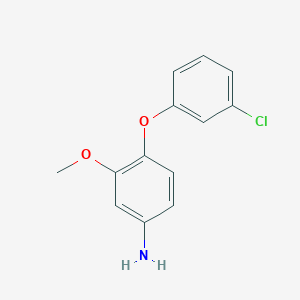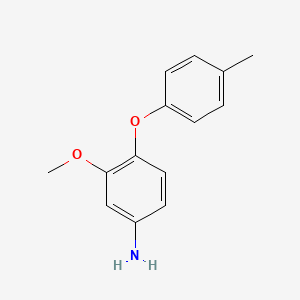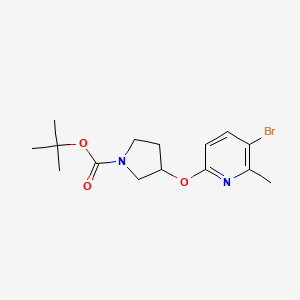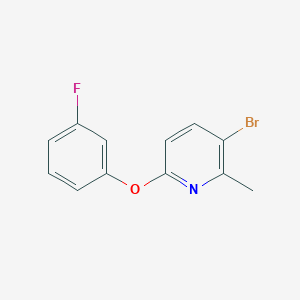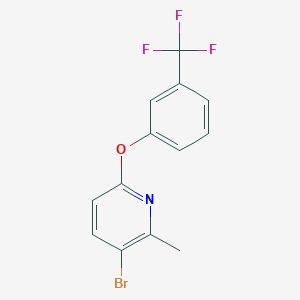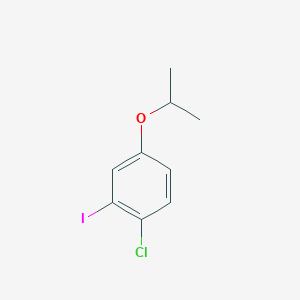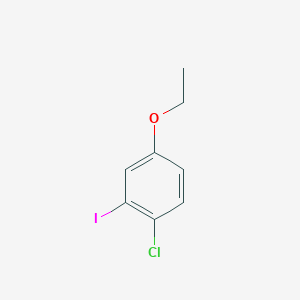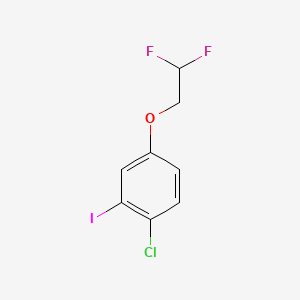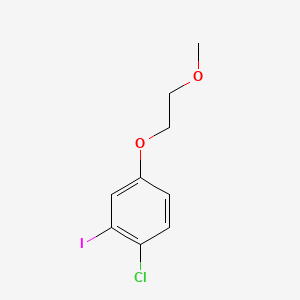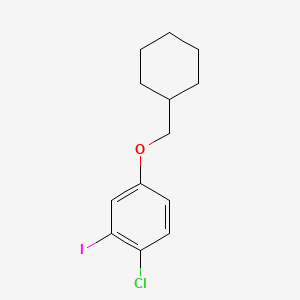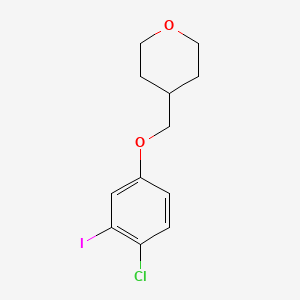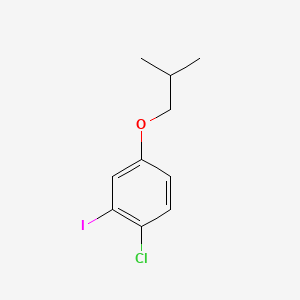
1-Chloro-2-iodo-4-isobutoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-iodo-4-isobutoxybenzene is an organic compound with the molecular formula C10H12ClIO It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and an isobutoxy group attached to the benzene ring
準備方法
The synthesis of 1-Chloro-2-iodo-4-isobutoxybenzene typically involves halogenation and etherification reactions. One common synthetic route includes the following steps:
Halogenation: Starting with a benzene derivative, chlorine and iodine are introduced to the benzene ring through electrophilic aromatic substitution reactions. This step requires the use of halogenating agents such as chlorine gas (Cl2) and iodine (I2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Etherification: The isobutoxy group is introduced through an etherification reaction. This involves reacting the halogenated benzene with isobutyl alcohol (C4H9OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-Chloro-2-iodo-4-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of phenolic derivatives.
Oxidation Reactions: The isobutoxy group can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids.
Reduction Reactions: The halogen atoms can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of dehalogenated products.
科学的研究の応用
1-Chloro-2-iodo-4-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 1-Chloro-2-iodo-4-isobutoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The halogen atoms (chlorine and iodine) can participate in electrophilic substitution reactions, while the isobutoxy group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and biological activity.
類似化合物との比較
1-Chloro-2-iodo-4-isobutoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-2-iodobenzene: Lacks the isobutoxy group, making it less versatile in terms of chemical reactivity and applications.
1-Chloro-4-iodobenzene:
1-Chloro-2-iodo-4-nitrobenzene: Contains a nitro group instead of an isobutoxy group, resulting in different chemical properties and applications.
The presence of the isobutoxy group in this compound makes it unique, providing additional sites for chemical reactions and expanding its range of applications in scientific research and industry.
特性
IUPAC Name |
1-chloro-2-iodo-4-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIO/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETALFOUXPMKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.56 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213996.png)
![3-(Cyclopentyloxy)-4'-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8213998.png)
